molecular formula C16H16N2O4S B4673924 N-{phenyl[(phenylsulfonyl)imino]methyl}-beta-alanine

N-{phenyl[(phenylsulfonyl)imino]methyl}-beta-alanine

Cat. No. B4673924
M. Wt: 332.4 g/mol
InChI Key: HZJZWUBKCCETFH-UHFFFAOYSA-N
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Description

N-{phenyl[(phenylsulfonyl)imino]methyl}-beta-alanine, commonly known as PSMA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. PSMA belongs to the class of sulfonamide-based drugs and has been found to exhibit anticancer and anti-inflammatory properties.

Scientific Research Applications

PSMA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inhibiting the activity of prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. PSMA has also been found to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.

Mechanism of Action

PSMA exerts its anticancer and anti-inflammatory effects by inhibiting the activity of PSMA and COX-2, respectively. PSMA is a transmembrane protein that is overexpressed in prostate cancer cells. It plays a key role in the growth and survival of prostate cancer cells. PSMA inhibitors, such as PSMA, can block the activity of PSMA, leading to the inhibition of prostate cancer cell growth and survival. COX-2 is an enzyme that plays a key role in the inflammatory response. PSMA can inhibit the activity of COX-2, leading to the inhibition of the inflammatory response.
Biochemical and Physiological Effects:
PSMA has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth and survival of prostate cancer cells, reduce inflammation, and improve immune function. PSMA has also been found to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

PSMA has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent anticancer and anti-inflammatory properties. However, PSMA has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Moreover, PSMA has limited solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

PSMA has significant potential for further research and development. Some of the future directions for PSMA research include:
1. Developing PSMA-based therapies for prostate cancer and other cancers.
2. Investigating the potential of PSMA as an anti-inflammatory agent for the treatment of inflammatory diseases.
3. Studying the long-term safety and efficacy of PSMA in preclinical and clinical studies.
4. Developing new synthetic methods for PSMA to improve its solubility and pharmacokinetic properties.
5. Investigating the potential of PSMA as a diagnostic tool for prostate cancer and other cancers.
In conclusion, PSMA is a chemical compound that has significant potential for therapeutic applications. Its anticancer and anti-inflammatory properties make it a promising candidate for the development of new therapies. Further research is needed to fully understand the safety and efficacy of PSMA and to develop new synthetic methods that can improve its solubility and pharmacokinetic properties.

properties

IUPAC Name

3-[[benzenesulfonamido(phenyl)methylidene]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-15(20)11-12-17-16(13-7-3-1-4-8-13)18-23(21,22)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJZWUBKCCETFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NCCC(=O)O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{phenyl[(phenylsulfonyl)imino]methyl}-beta-alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{phenyl[(phenylsulfonyl)imino]methyl}-beta-alanine
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